molecular formula C14H12N4O2 B2834057 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide CAS No. 1207003-47-1

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide

Cat. No. B2834057
CAS RN: 1207003-47-1
M. Wt: 268.276
InChI Key: HGMSAINPJYSYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound can vary greatly depending on its structure. For instance, a compound with a 1,2,4-oxadiazole moiety was found to have a melting point of 88–89°C .

Scientific Research Applications

Pharmacological Applications

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .

Anti-Infective Agents

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . These compounds have shown potential in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

Cancer Therapy

Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have been evaluated for their anticancer properties .

Treatment of Age-Related Diseases

1,2,4-oxadiazole derivatives have also been identified as agents for the treatment of age-related diseases .

Antimicrobial Applications

These compounds have shown potential as antimicrobials .

Development of Energetic Materials

1,2,4-oxadiazoles have been utilized for the development of energetic materials .

Fluorescent Dyes and OLEDs

These heterocycles have been used in the development of fluorescent dyes and OLEDs .

Insecticides

1,2,4-oxadiazoles have also been used as insecticides .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, material science, and organic synthesis .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-16-13(20-18-9)8-15-14(19)12-7-6-10-4-2-3-5-11(10)17-12/h2-7H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMSAINPJYSYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.